(E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
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Scientific Research Applications
Inhibition of SARS Coronavirus Helicase
A novel compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been identified as a suppressor of the enzymatic activities of SARS coronavirus helicase. Through ATP hydrolysis and double-stranded DNA unwinding assays, the compound demonstrated inhibitory effects with IC50 values indicating potential as a SARS coronavirus inhibitor without significant cytotoxicity (Lee et al., 2017).
Enantioselective Ene-Reduction by Fungi
Research into green organic chemistry synthesis has shown that (E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide can undergo enantioselective ene-reduction by marine and terrestrial-derived fungi. This process leads to the production of compounds with a CN-bearing stereogenic center, highlighting its role in novel organic synthesis pathways (Jimenez et al., 2019).
Interaction with Bovine Serum Albumin
The interaction of novel p-hydroxycinnamic acid amides, including derivatives of this compound, with bovine serum albumin (BSA) has been investigated. This research provides insights into the binding constants, thermodynamic parameters, and conformational changes in BSA, demonstrating the compound's relevance in biochemical studies (Meng et al., 2012).
Antiviral Drug Development
The compound has been highlighted as a unique and attractive target for antiviral drug development, especially against coronaviruses. Its effectiveness as an inhibitor for coronavirus helicases positions it as a promising candidate in therapeutic patents and antiviral portfolios (Spratt et al., 2021).
Polyacrylamide Substrate Patterning
Research has validated and optimized methods for activating polyacrylamide substrates, incorporating this compound for protein patterning. This work contributes to cell mechanobiology by enabling precise control over the cellular microenvironment (Poellmann & Wagoner Johnson, 2013).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c24-20(10-9-19-8-4-16-27-19)21-11-5-17-28(25,26)23-14-12-22(13-15-23)18-6-2-1-3-7-18/h1-4,6-10,16H,5,11-15,17H2,(H,21,24)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZXFRYEKQOVLK-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.